
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a propan-2-yl group, a phenylacryloyl moiety, and an imidate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate typically involves the reaction of propan-2-yl imidate with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The phenylacryloyl moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacrylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted derivatives.
科学研究应用
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate involves its interaction with molecular targets such as enzymes or receptors. The phenylacryloyl moiety can form covalent or non-covalent bonds with active sites on enzymes, inhibiting their activity. The imidate group can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Propan-2-yl (1E)-N-(3-phenylacryloyl)acetamidate: Similar structure but with an acetamidate group instead of an imidate group.
Propan-2-yl (1E)-N-(3-phenylacryloyl)butanimidate: Similar structure but with a butanimidate group instead of a propanimidate group.
Propan-2-yl (1E)-N-(3-phenylacryloyl)benzoimidate: Similar structure but with a benzoimidate group instead of a propanimidate group.
Uniqueness
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the phenylacryloyl and imidate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
730-30-3 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
propan-2-yl N-(3-phenylprop-2-enoyl)propanimidate |
InChI |
InChI=1S/C15H19NO2/c1-4-15(18-12(2)3)16-14(17)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI 键 |
ZJBUKNJQPWXUFR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NC(=O)C=CC1=CC=CC=C1)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


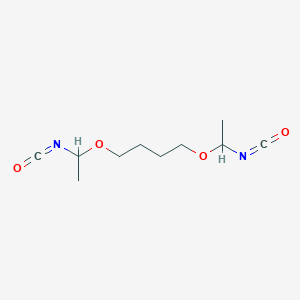

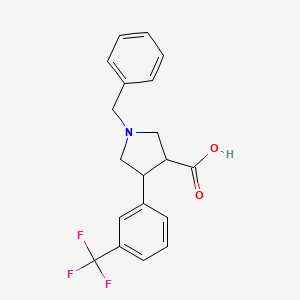

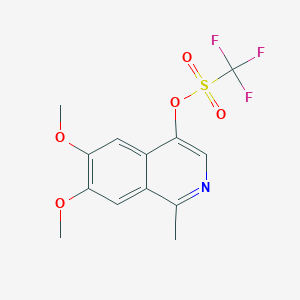
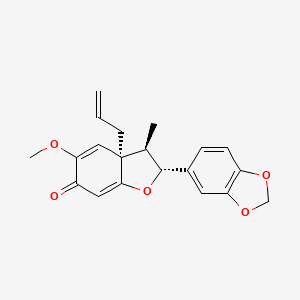
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
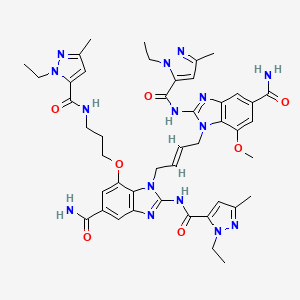
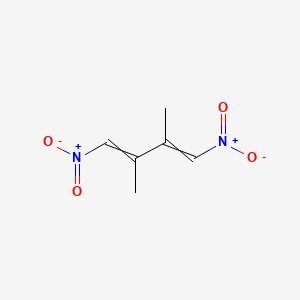
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
